

Application Notes and Protocols: Method Detection Limits for APFO in Drinking Water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium perfluorooctanoate

Cat. No.: B1224690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium perfluorooctanoate (APFO), the ammonium salt of perfluorooctanoic acid (PFOA), is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been widely used in various industrial and consumer products. Due to its persistence in the environment and potential adverse health effects, the presence of PFOA in drinking water is a significant public health concern. Regulatory bodies worldwide are establishing increasingly stringent guidelines and maximum contaminant levels (MCLs) for PFOA in drinking water.^{[1][2]} Accurate and sensitive analytical methods are crucial for monitoring PFOA at these low levels. A key performance characteristic of these methods is the Method Detection Limit (MDL), which is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.^{[3][4]}^[5]

This document provides detailed application notes on the determination of MDLs for APFO (PFOA) in drinking water, focusing on the widely adopted U.S. Environmental Protection Agency (EPA) Method 537.1.^[6] It includes a summary of reported MDLs, a comprehensive experimental protocol, and a workflow for MDL determination.

Data Presentation: Method Detection Limits for PFOA in Drinking Water

The following table summarizes reported Method Detection Limits (MDLs) and other relevant regulatory and guidance levels for PFOA in drinking water. These values are typically in the low nanogram per liter (ng/L) or parts per trillion (ppt) range, highlighting the need for highly sensitive analytical instrumentation.

Analytical Method	Instrumentation	Reported MDL (ng/L)	Reporting Limit (RL) / MCL (ng/L)	Source / Comments
EPA Method 537.1	LC-MS/MS (SCIEX QTRAP 4500)	0.08 - 0.2	MRLs published by UCMR3	Study demonstrated sensitive MDLs for 14 PFAS compounds.[1]
EPA Method 537.1	Automated SPE LC-MS/MS	< 0.50	-	Most MDL values for 18 native PFAS were below this level. [7]
EPA Method 537.1 & 533	LC-MS/MS	< 0.67	MRL of 2.0 ng/L	Interlaboratory study, with one lab reporting a PFOA MDL of 0.74 ng/L for Method 533.[8]
EPA Method 537.1	UHPLC-MS/MS (Shimadzu LCMS-8060RX)	-	LOQ of 0.4	Limit of Quantitation, corresponding to one-tenth of the EPA Final MCL. [2]
U.S. EPA	-	-	MCL of 4.0	Final National Primary Drinking Water Regulation for PFOA, announced in April 2024.[2][9]
California	EPA Method 537, Rev. 1.1	-	Lowest concentration minimum	From UCMR3.[7]

reporting levels of 5.1 for PFOA				
Various U.S. States	-	-	13 to 1000	State-developed guideline levels for PFOA in drinking water. [10] [11]
European Union	-	-	100 (sum of 20 PFAS)	Revised Drinking Water Directive (EU) 2020/2184. [12]

Experimental Protocols

The following is a detailed protocol for the determination of PFOA in drinking water based on U.S. EPA Method 537.1. This method involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[6\]](#)

Sample Collection and Preservation

- Sample Container: Use 250-mL polypropylene bottles with polypropylene screw-caps.
- Preservation: Each bottle should be pre-preserved with 1.25 g of Trizma® (Tris(hydroxymethyl)aminomethane).
- Collection:
 - Open the tap and allow the water to run for several minutes to ensure the sample is representative of the water source.
 - Fill the sample bottle to just below the neck, leaving a small headspace for mixing.
 - Cap the bottle and agitate by hand until the Trizma® preservative is dissolved.
- Storage and Holding Time:
 - Samples must be chilled during shipment and must not exceed 10°C.

- Store samples at or below 6°C until extraction.
- The maximum holding time from collection to extraction is 14 days. Extracts must be analyzed within 28 days of extraction.

Solid-Phase Extraction (SPE)

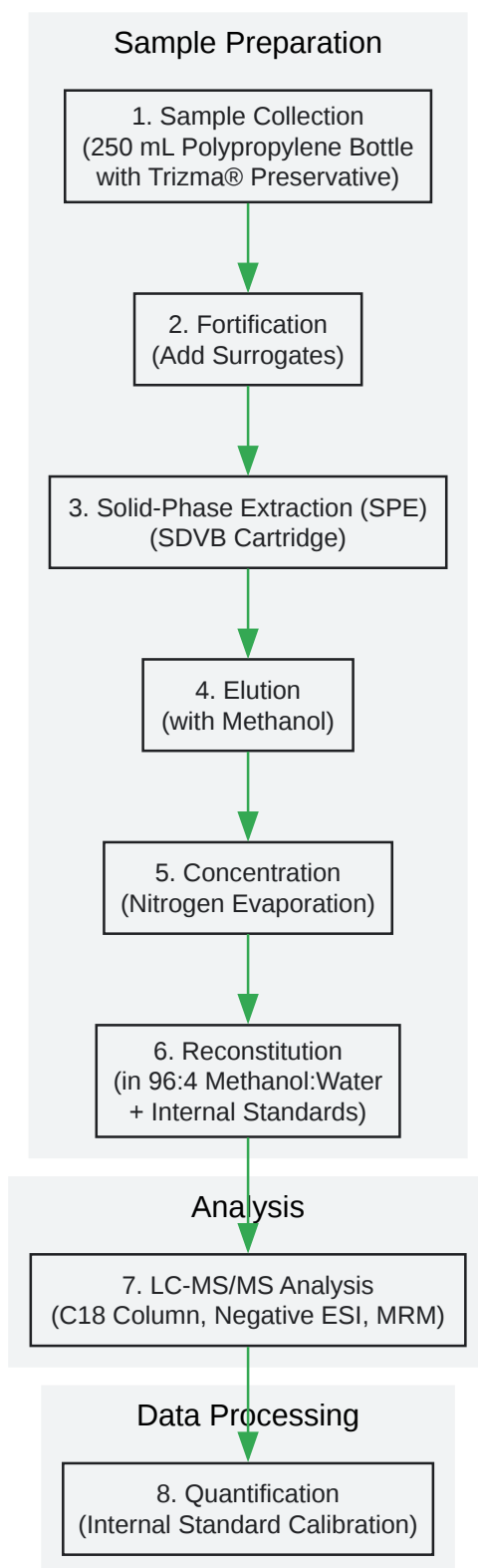
- Materials:
 - SPE cartridges containing polystyrene-divinylbenzene (SDVB) sorbent.
 - Methanol (HPLC grade or higher).
 - Reagent water (PFAS-free).
- Procedure:
 - Cartridge Conditioning: Condition the SPE cartridge by passing 15 mL of methanol through it, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
 - Sample Loading: Add surrogate standards to the 250-mL water sample. Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
 - Cartridge Rinsing and Drying: After the sample has passed through, rinse the sample bottle with reagent water and pass the rinsate through the cartridge. Dry the cartridge by drawing air through it for a few minutes.
 - Elution: Elute the trapped analytes from the cartridge with methanol.
 - Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath.
 - Reconstitution: Reconstitute the dried extract to a final volume of 1 mL with 96:4% (v/v) methanol:water. Add internal standards to the final extract.

LC-MS/MS Analysis

- **Instrumentation:** A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- **LC Column:** A C18 reversed-phase column is typically used.
- **Mobile Phase:** A gradient of an aqueous solution (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol).
- **MS/MS Detection:** Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor and product ion transitions for PFOA and its isotopically labeled internal standard.

Mandatory Visualization

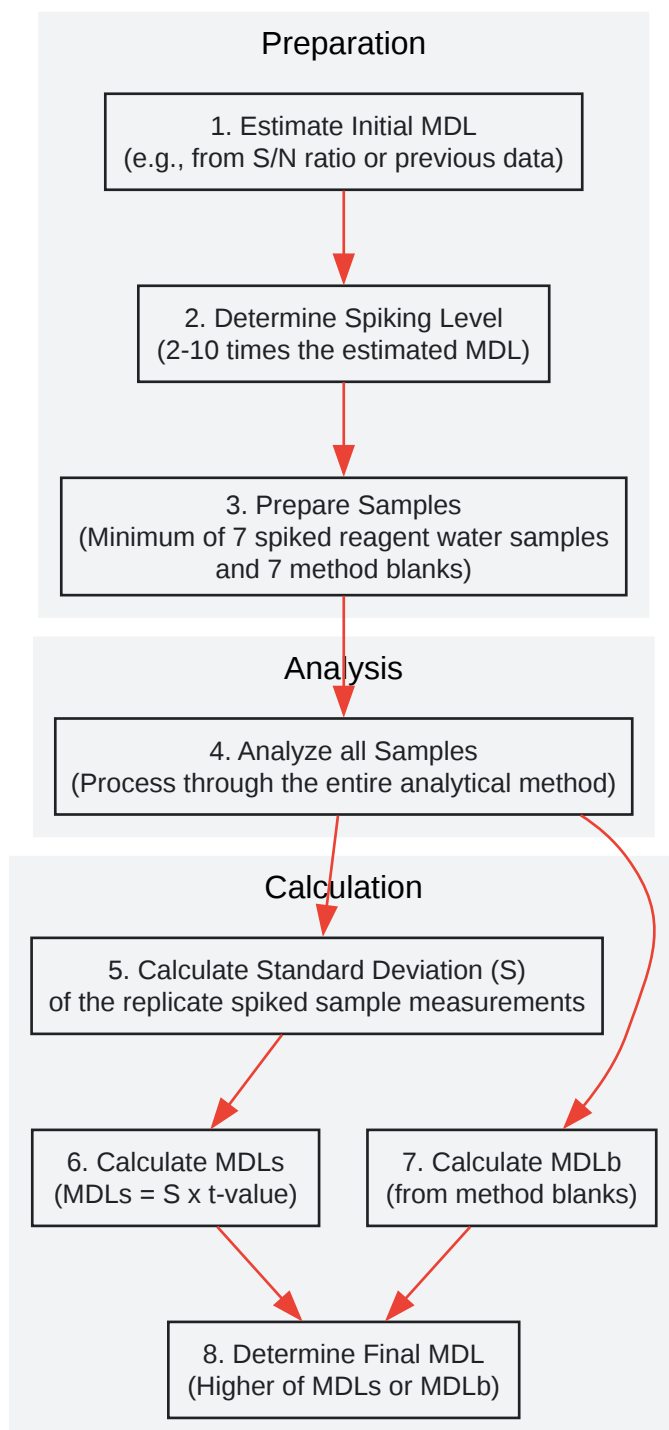
Experimental Workflow for PFOA Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of PFOA in drinking water using EPA Method 537.1.

Method Detection Limit (MDL) Determination Protocol



[Click to download full resolution via product page](#)

Caption: Protocol for the determination of the Method Detection Limit (MDL) for PFOA in drinking water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bclplaw.com [bclplaw.com]
- 2. saferstates.org [saferstates.org]
- 3. epa.gov [epa.gov]
- 4. Open File Report 99-193 [water.usgs.gov]
- 5. epa.gov [epa.gov]
- 6. Validation studies of EPA method 537.1 designed for use in both research and contract compliance laboratories for monitoring perfluoroalkyl and polyfluoroalkyl substances (PFAS) in drinking water samples - American Chemical Society [acs.digitellinc.com]
- 7. PFAS: Per- and Polyfluoroalkyl Substances Drinking Water Systems | California State Water Resources Control Board [waterboards.ca.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Blog: PFAS drinking water standards: state-by-state regulations - Water Education Foundation [watereducation.org]
- 10. Guideline levels for PFOA and PFOS in drinking water: the role of scientific uncertainty, risk assessment decisions, and social factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Method Detection Limits for APFO in Drinking Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1224690#method-detection-limits-for-apfo-in-drinking-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com